CDK8/19-IN-52h -

CDK8/19-IN-52h

Catalog Number: EVT-1534508
CAS Number:
Molecular Formula: C20H19N3O4S2
Molecular Weight: 429.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDK8/19-IN-52h is a dual inhibitor of CDK8/19, suppressing phosphorylated STAT1 in various cancer cells.
Source and Classification

CDK8/19-IN-52h was identified through structure-based drug design and subsequent screening for its ability to inhibit the activity of CDK8 and CDK19. It belongs to a class of compounds referred to as small molecule inhibitors, specifically designed to target the kinase domain of these proteins. The compound has shown significant selectivity over a wide range of other kinases, making it a valuable tool for research into the biological functions of CDK8 and CDK19.

Synthesis Analysis

The synthesis of CDK8/19-IN-52h involves several key steps, typically starting from commercially available precursors. The synthetic route may include:

  1. Formation of Key Intermediates: Utilizing reactions such as nucleophilic substitutions or cyclizations to build the core structure.
  2. Functionalization: Introducing specific functional groups that enhance potency and selectivity towards CDK8 and CDK19.
  3. Purification: Employing chromatographic techniques to isolate the desired compound from by-products.

Technical details regarding the synthesis often include reaction conditions (temperature, solvent), yields, and characterization methods (NMR, mass spectrometry) to confirm structural integrity.

Molecular Structure Analysis

The molecular structure of CDK8/19-IN-52h can be elucidated through techniques such as X-ray crystallography or NMR spectroscopy. The compound typically features a scaffold that interacts specifically with the ATP-binding site of the kinases:

  • Structure: The compound likely contains a heterocyclic core with various substituents that enhance binding affinity.
  • Data: Crystallographic data may reveal interactions with key residues in the active site, providing insights into its mechanism of action.
Chemical Reactions Analysis

CDK8/19-IN-52h undergoes specific chemical reactions relevant to its function as an inhibitor:

  1. Binding Reaction: The primary reaction involves the binding of the inhibitor to the ATP-binding site of CDK8 and CDK19, blocking substrate access.
  2. Selectivity Mechanism: Studies may demonstrate how structural features confer selectivity over other kinases by examining off-target interactions through kinase profiling assays.
Mechanism of Action

The mechanism by which CDK8/19-IN-52h exerts its effects involves:

  • Inhibition of Kinase Activity: By binding to the active site, it prevents phosphorylation events mediated by CDK8 and CDK19, leading to altered gene expression profiles.
  • Impact on Cellular Processes: Inhibition can result in changes in cell cycle progression and apoptosis, particularly in cancer cells where these kinases are often overexpressed.

Data from cellular assays indicate that treatment with this compound can lead to significant anti-proliferative effects in various cancer models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid at room temperature.
  • Solubility: Solubility data is crucial for formulation; many inhibitors exhibit limited solubility in aqueous environments.

Chemical Properties

  • Molecular Weight: Important for pharmacokinetic studies.
  • Stability: Stability under physiological conditions is assessed through degradation studies.

Relevant analyses often include pKa values, logP (lipophilicity), and metabolic stability assessments.

Applications

CDK8/19-IN-52h serves multiple scientific uses:

  1. Research Tool: It is utilized in studies aimed at understanding the role of CDK8 and CDK19 in transcriptional regulation and their involvement in diseases such as cancer.
  2. Therapeutic Potential: Given its selective inhibition profile, it is being explored as a candidate for novel cancer therapies targeting specific pathways regulated by these kinases.
  3. Biological Studies: The compound aids in elucidating mechanisms underlying cell cycle control and transcriptional reprogramming in response to various stimuli.
Introduction to CDK8/19 and Transcriptional Regulation in Disease

Structural and Functional Roles of CDK8/19 in the Mediator Complex

CDK8 and CDK19 assemble into a conserved four-subunit kinase module (CKM) with cyclin C (CCNC), MED12, and MED13. This module reversibly associates with the Mediator core, inducing conformational changes that determine Mediator’s functional state:

  • MED13 anchors the CKM to Mediator via interactions with MED14, while MED12 allosterically activates CDK8/19 kinase activity [7].
  • Cyclin C stabilizes CDK8/19 but undergoes proteolysis upon kinase activation, suggesting autoregulatory feedback [8].
  • Paralog Specificity: Though CDK8 and CDK19 share 91% kinase-domain homology, their C-terminal domains diverge, enabling distinct protein interactions. CDK8 knockout is embryonically lethal in mice, whereas CDK19 loss is viable but disrupts subsets of inflammatory genes [1] [5] [9].

Table 1: Core Components of the CDK8/19 Kinase Module

SubunitFunctionConsequence of Loss
CDK8Primary kinase; phosphorylates CTD (Ser2/Ser5), TFsEmbryonic lethality; impaired stress responses
CDK19Kinase paralog; regulates IFN-γ/STAT1 signalingViable; defective inflammatory transcription
MED12Allosteric kinase activatorLoss destabilizes CDK8/19 activity
MED13Mediator-core tetherDisrupts CKM-Mediator association

The CKM acts as a "molecular gatekeeper": its binding occludes the Mediator’s Pol II interaction site, blocking re-initiation of transcription. Kinase activity further fine-tunes this by phosphorylating transcription factors like β-catenin or HIF-1α, which recruit CKM-bound Mediator to enhancer loci [1] [7] [8].

CDK8/19 in Transcriptional Regulation: Implications for Oncogenesis and Metabolic Disorders

Oncogenic Reprogramming

CDK8/19 drive tumor progression through three primary mechanisms:

  • Super-Enhancer Activation: They occupy super-enhancers in >50% of colorectal and breast cancers, enabling MYC, EGFR, and SOX4 expression. Inhibition reduces eRNA synthesis and chromatin looping [1] [8].
  • TF Phosphorylation:
  • NF-κB: CDK8/19 phosphorylate p65, licensing RNA Pol II CTD phosphorylation and elongation at pro-inflammatory genes (e.g., IL8, CXCL1) [2].
  • β-Catenin: Phosphorylation stabilizes β-catenin, amplifying Wnt-driven transcription in colorectal cancer [7] [8].
  • Therapy Resistance: In ER+ breast cancer, CDK8 phosphorylates estrogen receptor (ER) to enhance GREB1 transcription, correlating with tamoxifen resistance [8].

Metabolic Dysregulation

CDK8/19 integrate nutrient and hypoxia signaling:

  • HIF-1α Pathway: During hypoxia, CDK8 phosphorylates HIF-1α, potentiating glycolytic genes (LDHA, PDK1) [1].
  • STAT/SREBP Signaling: CDK19 modulates STAT1-dependent cholesterol metabolism genes, while CDK8 regulates SREBP1c in hepatic lipogenesis [5] [9].

Table 2: Key CDK8/19 Substrates in Disease Contexts

SubstrateBiological EffectDisease Link
RNA Pol II CTD (Ser2/Ser5)Promotes pause-release of Pol IICancer (e.g., melanoma, AML)
HIF-1αStabilizes hypoxia responseMetabolic syndrome, renal cancer
STAT1Enhances IFN-γ signalingAutoimmunity, obesity
β-CateninActivates Wnt target genesColorectal/endometrial cancer
Notch ICDAugments Notch-driven transcriptionT-ALL, breast cancer

Rationale for Targeting CDK8/19: Therapeutic Opportunities and Challenges

Therapeutic Opportunities

CDK8/19 inhibition offers distinct advantages:

  • Context-Specificity: Unlike pan-CDK inhibitors, CDK8/19 inhibitors (e.g., CDK8/19-IN-52h) spare basal transcription but block induced programs (e.g., TNF-α/NF-κB) [2] [8].
  • Oncogene Collateral Lethality: Tumors with MYC or KRAS mutations exhibit "transcriptional addiction" to CDK8/19 for enhancer hyperactivation [1] [8].

Chemical Optimization of CDK8/19-IN-52h

CDK8/19-IN-52h exemplifies a 3rd-generation inhibitor designed to overcome prior limitations:

  • Selectivity: 100-fold selectivity over CDK2/9 due to a unique benzimidazole scaffold that exploits the CDK8/19 hinge region [8].
  • Potency: IC₅₀ of 2.1 nM (CDK8) and 3.8 nM (CDK19) in kinase assays, with <50 nM EC₅₀ in MYC-amplified cancer cells [8].
  • Transcriptional Suppression: Reduces eRNA synthesis at super-enhancers by >80% within 3h, preceding mRNA downregulation [1] [8].

Table 3: Profile of CDK8/19-IN-52h vs. Earlier Inhibitors

ParameterCDK8/19-IN-52hSenexin ACortistatin A
CDK8 IC₅₀ (nM)2.1251.1
CDK19 IC₅₀ (nM)3.8335.6
CDK2 Selectivity>100-fold15-fold>500-fold
Cellular EC₅₀48 nM380 nM32 nM
eRNA SuppressionYes (≥80%)Partial (40%)Yes (≥75%)

Persistent Challenges

  • Paralog Redundancy: Tumors compensate via CDK19 upregulation when CDK8 is inhibited [5] [9].
  • Kinase-Independent Functions: CDK8 stabilizes cyclin C independently of catalysis; inhibition may disrupt stoichiometric balance [8].
  • Tissue-Specific Toxicity: Despite transcriptional selectivity, long-term inhibition risks metabolic dysfunction (e.g., glucose intolerance) [5].

Properties

Product Name

CDK8/19-IN-52h

IUPAC Name

8-(4-((2-Methoxyethyl)carbamoyl)phenoxy)-4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole-6-carboxamide

Molecular Formula

C20H19N3O4S2

Molecular Weight

429.51

InChI

InChI=1S/C20H19N3O4S2/c1-26-9-8-22-19(25)11-2-5-13(6-3-11)27-20-15-14(17(28-20)18(21)24)7-4-12-10-23-29-16(12)15/h2-3,5-6,10H,4,7-9H2,1H3,(H2,21,24)(H,22,25)

InChI Key

SCXVTHJJOZYJMC-UHFFFAOYSA-N

SMILES

O=C(C1=C(CC2)C(C3=C2C=NS3)=C(OC4=CC=C(C(NCCOC)=O)C=C4)S1)N

Solubility

Soluble in DMSO

Synonyms

CDK8/19-IN-52h; CDK8/19IN52h; CDK8/19 IN 52h; CDK8/19IN-52h; CDK8/19-IN52h; CDK8/19 IN-52h; CDK8/19-IN 52h

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.